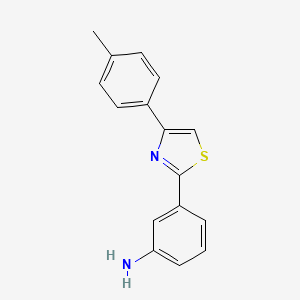

3-(4-(p-Tolyl)thiazol-2-yl)aniline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-(4-(p-Tolyl)thiazol-2-yl)aniline is a chemical compound that features a thiazole ring substituted with a p-tolyl group and an aniline moiety The thiazole ring, a five-membered heterocyclic structure containing both sulfur and nitrogen atoms, is known for its aromatic properties and reactivity

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-(p-Tolyl)thiazol-2-yl)aniline typically involves the formation of the thiazole ring followed by the introduction of the p-tolyl and aniline groups. One common method involves the reaction of p-tolylthiourea with α-bromoacetophenone under basic conditions to form the thiazole ring. This intermediate is then reacted with aniline to yield the final product. The reaction conditions often include the use of solvents like ethanol or acetonitrile and catalysts such as piperidine .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance yield and efficiency. The use of microwave irradiation and other advanced techniques can also be employed to accelerate the reaction rates and improve the overall production process .

Analyse Chemischer Reaktionen

Cyclocondensation Reactions

This compound readily undergoes cyclocondensation with hydrazonoyl chlorides to form 1,3,4-thiadiazole derivatives. The reaction mechanism involves:

-

Thiohydrazonate intermediate formation via nucleophilic substitution.

-

Intramolecular cyclization to generate a 1,3,4-thiadiazole ring.

-

Elimination of methanthiol or benzylthiol to yield the final product .

Example reaction:

Reaction with ethyl 5-hydrazono-4-phenyl-4,5-dihydro-1,3,4-thiadiazole-2-carboxylate (8 ) produces ethyl 5-((1-(5-methyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl)ethylidene)-hydrazono)-4-phenyl-4,5-dihydro-1,3,4-thiadiazole-2-carboxylate (7a ) in ethanol with triethylamine .

| Product | Reaction Conditions | Yield | Reference |

|---|---|---|---|

| 7a | Ethanol, triethylamine, RT | 78% | |

| 11b (phenyldiazenyl) | Ethanol, reflux | 92% |

Formation of Thiazole Derivatives

The aniline moiety participates in cyclization with phenacyl bromides to yield thiazole-pyridine hybrids. These reactions are catalyzed by bases like sodium hydroxide and typically proceed under reflux conditions .

Key application:

Synthesis of 2-(3-(5-methyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)-4-phenylthiazole (21 ), which exhibits anticancer activity against A549 lung adenocarcinoma cells (IC<sub>50</sub> = 62.5 μg/mL) .

| Derivative | Substituents | Biological Activity |

|---|---|---|

| 21 | Phenyl, pyrazoline | Anticancer (A549 cells) |

| 33c | 4-Bromophenyl, pyrazoline | Antimicrobial (30 mm inhibition) |

Diazonium Salt Coupling

The compound reacts with diazonium salts to form arylazo-thiazole derivatives, which are structurally related to bioactive dyes. For example, coupling with benzenediazonium chloride produces 2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)-4-(4-fluorophenyl)thiazole (16b ) .

Mechanism:

-

Diazotization of aromatic amines.

-

Electrophilic substitution at the thiazole ring’s C-5 position.

Biological Activity Correlation

Structural modifications significantly influence pharmacological properties:

-

Halogenation (e.g., 4-bromophenyl in 33c ) enhances antimicrobial activity .

-

Electron-withdrawing groups improve anticancer efficacy, while methyl groups reduce it .

| Modification | Activity Enhancement | Example Compound |

|---|---|---|

| 4-Fluorophenyl | Anticancer (IC<sub>50</sub> = 45 μM) | 31b |

| 4-Bromophenyl | Antimicrobial (30 mm zone) | 33c |

Novel Synthetic Methodologies

Eco-friendly approaches using polyethylene glycol (PEG-400) as a solvent have been developed for thiazole synthesis, achieving moderate yields (55–70%) under mild conditions (40–45°C) .

Wissenschaftliche Forschungsanwendungen

Chemistry

- Building Block : 3-(4-(p-Tolyl)thiazol-2-yl)aniline serves as a fundamental building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Its ability to undergo various chemical reactions (oxidation, reduction, substitution) enhances its utility in synthetic chemistry.

Biology

- Antimicrobial Activity : The compound exhibits notable antimicrobial properties against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) as low as 0.25 μg/mL against pathogens such as Staphylococcus aureus and Escherichia coli.

| Pathogen | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | ≤ 0.25 |

| Escherichia coli | ≤ 0.25 |

| Candida albicans | ≤ 0.25 |

- Anticancer Potential : Studies have shown that thiazole derivatives can inhibit cancer cell proliferation. In vitro tests demonstrated that modifications in the structure could significantly enhance anticancer activity against various cell lines, including human colon carcinoma (HTC-116) and hepatocellular carcinoma (HepG-2) .

Medicine

- Therapeutic Properties : The compound is being explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties. Its mechanism of action may involve interaction with biological targets, potentially modulating enzyme activity linked to inflammation or cancer progression.

Industry

- Advanced Materials Development : Due to its unique chemical properties, this compound is utilized in developing advanced materials such as polymers and dyes. Its reactivity allows it to be incorporated into various industrial applications.

Antimicrobial Efficacy

A study evaluated the antimicrobial activity of thiazole derivatives similar to this compound, demonstrating effective inhibition against multiple bacterial strains. Compounds showed MIC values comparable to established antibiotics, indicating potential for further development into antimicrobial agents.

Anticancer Screening

In vitro screening of thiazole-linked compounds revealed that structural modifications could enhance antiproliferative effects against cancer cell lines. One derivative exhibited IC50 values significantly lower than standard reference drugs, suggesting promising anticancer activity .

Wirkmechanismus

The mechanism of action of 3-(4-(p-Tolyl)thiazol-2-yl)aniline involves its interaction with various molecular targets and pathways. The thiazole ring can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammation or cancer progression by binding to their active sites. The compound’s ability to donate and accept electrons also plays a role in its biological activity, affecting cellular redox states and signaling pathways .

Vergleich Mit ähnlichen Verbindungen

2-Aminothiazole: Another thiazole derivative with similar biological activities but different substitution patterns.

Benzothiazole: Contains a fused benzene and thiazole ring, used in various industrial applications.

Thiazolidine: A saturated analog of thiazole, used in medicinal chemistry.

Uniqueness: 3-(4-(p-Tolyl)thiazol-2-yl)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both p-tolyl and aniline groups enhances its reactivity and potential for diverse applications compared to other thiazole derivatives .

Biologische Aktivität

3-(4-(p-Tolyl)thiazol-2-yl)aniline is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and therapeutic potential based on various research studies.

Chemical Structure and Properties

The compound features a thiazole ring, which is a five-membered heterocyclic structure containing sulfur and nitrogen, bonded to an aniline moiety. Its molecular formula is C11H10N2S, with a molecular weight of 218.27 g/mol. The structural characteristics of thiazole derivatives often contribute to their biological activity, particularly in antimicrobial and anticancer applications.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including:

- Formation of the Thiazole Ring : Utilizing appropriate precursors such as thioamide and α-halo ketones.

- Aniline Coupling : Reacting the thiazole derivative with p-toluidine under acidic or basic conditions to yield the final product.

Antimicrobial Properties

This compound exhibits notable antimicrobial activity against various bacterial strains. Studies have shown that thiazole derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria. For instance, compounds similar to this compound have demonstrated minimum inhibitory concentrations (MICs) ranging from ≤0.25μg/mL against pathogens such as Staphylococcus aureus and Escherichia coli .

| Pathogen | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | ≤ 0.25 |

| Escherichia coli | ≤ 0.25 |

| Candida albicans | ≤ 0.25 |

Anticancer Activity

Research indicates that this compound may possess anticancer properties, potentially inhibiting cancer cell proliferation through various mechanisms such as apoptosis induction and cell cycle arrest. For example, thiazole derivatives have been shown to target specific proteins involved in cancer progression, including BRAF V600E, with IC50 values indicating significant potency .

| Cell Line | IC50 (μM) |

|---|---|

| MCF-7 (breast cancer) | 0.16 |

| WM266.4 (melanoma) | 0.12 |

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The compound may inhibit enzymes critical for pathogen survival or cancer cell metabolism.

- Receptor Binding : The thiazole ring facilitates binding with receptors involved in cellular signaling pathways, modulating responses that lead to cell death or growth inhibition.

Case Studies

Several studies have highlighted the efficacy of thiazole derivatives in clinical settings:

- Antifungal Activity : A study demonstrated that compounds similar to this compound showed promising results against Candida species with MIC values comparable to established antifungals like ketoconazole .

- In Vitro Anticancer Screening : A series of thiazole-linked compounds were evaluated for their antiproliferative effects against various cancer cell lines, revealing that modifications in the structure could significantly enhance their activity .

Eigenschaften

IUPAC Name |

3-[4-(4-methylphenyl)-1,3-thiazol-2-yl]aniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2S/c1-11-5-7-12(8-6-11)15-10-19-16(18-15)13-3-2-4-14(17)9-13/h2-10H,17H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJNAAOJYMHETMJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CSC(=N2)C3=CC(=CC=C3)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.